molecular formula C20H22N4O2 B2601896 2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone CAS No. 860788-39-2

2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone

Cat. No.: B2601896
CAS No.: 860788-39-2
M. Wt: 350.422
InChI Key: BGTVUQRELCSMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.

    Industry: It can be used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methylpiperazino Group: The methylpiperazino group can be attached through nucleophilic substitution reactions, often using piperazine derivatives.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone can be compared with other quinazolinone derivatives, such as:

    2-phenylquinazolinone: Lacks the methoxy and piperazino groups, leading to different chemical and biological properties.

    2-(4-chlorophenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone: The presence of a chlorine atom instead of a methoxy group can significantly alter its reactivity and biological activity.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)15-5-8-18-17(13-15)20(25)22-19(21-18)14-3-6-16(26-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTVUQRELCSMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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